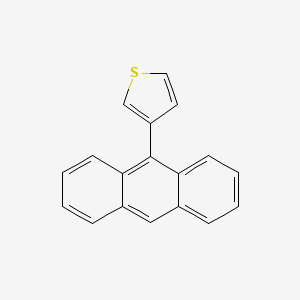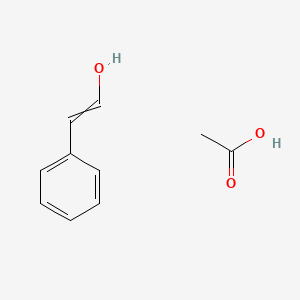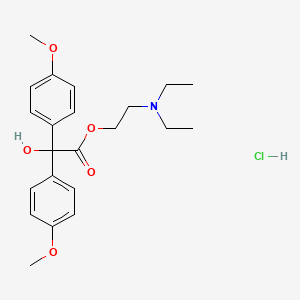
Benzilic acid, 4,4'-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride typically involves the esterification of Benzilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
作用机制
The mechanism of action of Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
- Benzoic acid, 3-butoxy-4-nitro-, 2-(diethylamino)ethyl ester, hydrochloride
- Benzoic acid, 2,4-dimethoxy-
- Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
Uniqueness
Benzilic acid, 4,4’-dimethoxy-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific ester structure and the presence of both methoxy and diethylamino groups. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
属性
CAS 编号 |
2276-89-3 |
|---|---|
分子式 |
C22H30ClNO5 |
分子量 |
423.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-hydroxy-2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C22H29NO5.ClH/c1-5-23(6-2)15-16-28-21(24)22(25,17-7-11-19(26-3)12-8-17)18-9-13-20(27-4)14-10-18;/h7-14,25H,5-6,15-16H2,1-4H3;1H |
InChI 键 |
YANZREKXCRAKRB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
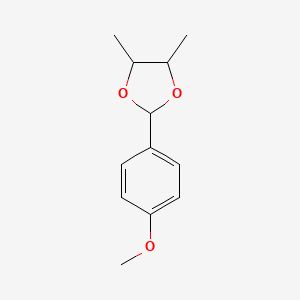
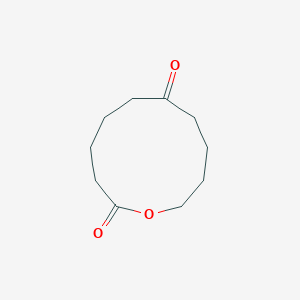
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
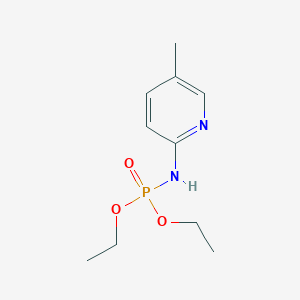
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)


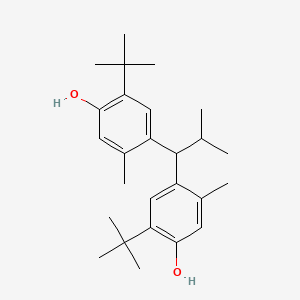
![4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid](/img/structure/B14743502.png)

